molecular formula C6H11NO2 B13189787 4-(2-Hydroxypropyl)azetidin-2-one

4-(2-Hydroxypropyl)azetidin-2-one

Cat. No.: B13189787
M. Wt: 129.16 g/mol
InChI Key: MVIWJSQBOHRRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxypropyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . This method is advantageous due to its simplicity and efficiency. Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropyl)azetidin-2-one undergoes various chemical reactions, including acyloxylation, oxidation, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-acyloxyazetidinones, oxidized derivatives, and substituted azetidinones .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-(2-hydroxypropyl)azetidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9)

InChI Key

MVIWJSQBOHRRTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC(=O)N1)O

Origin of Product

United States

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